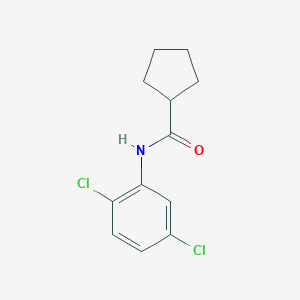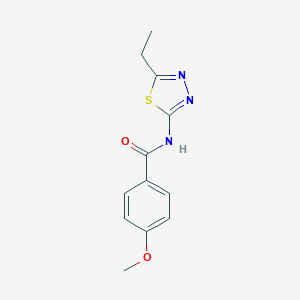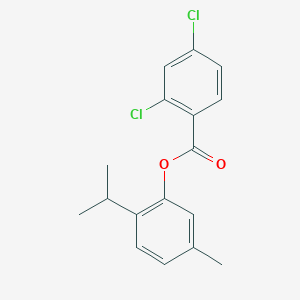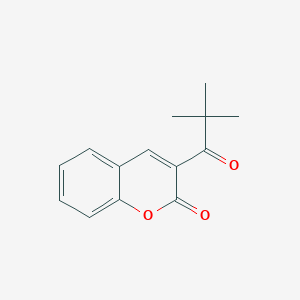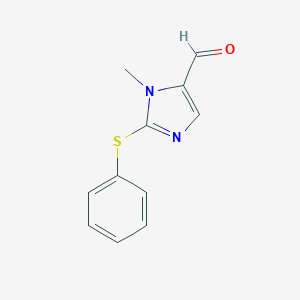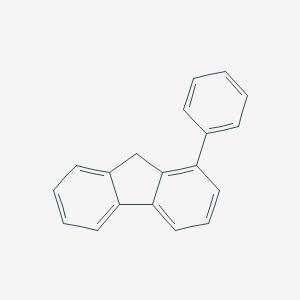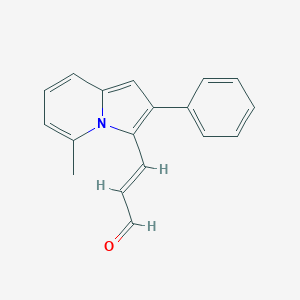![molecular formula C18H17NO4 B289787 Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)
Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate (DMCQD) is a compound that has been of interest to researchers due to its potential applications in medicinal chemistry. It is a cyclic compound with a fused pentacyclic ring system, and it has been found to have a range of biological activities that make it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Studies have suggested that Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate may act by inhibiting the activity of certain kinases, which are enzymes that play a key role in cell signaling.
Biochemical and Physiological Effects:
Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate has been found to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and to reduce inflammation. Studies have also suggested that Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate may have neuroprotective effects, and may be useful in the treatment of conditions such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate is that it is relatively easy to synthesize, making it a readily available compound for laboratory experiments. However, one limitation of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate. One area of interest is the development of more potent analogues of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate, which may have greater therapeutic potential. Another area of research could focus on the identification of the specific enzymes and signaling pathways that are targeted by Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, studies could investigate the potential of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate as a drug delivery agent, as its cyclic structure may make it a useful scaffold for the development of targeted drug delivery systems.
Synthesemethoden
The synthesis of Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate has been achieved through several different methods, including the use of palladium-catalyzed cross-coupling reactions and the use of a Diels-Alder reaction. One of the most commonly used methods involves the reaction of 3,4-dimethylcyclopenta[c]quinoline-1,2-dicarboxylic acid with dimethylamine and a coupling reagent such as N,N'-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate has been the subject of a number of scientific studies, with researchers investigating its potential applications in a range of fields. One area of research has focused on its potential as a therapeutic agent, with studies investigating its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Eigenschaften
Molekularformel |
C18H17NO4 |
|---|---|
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H17NO4/c1-10-9-12-7-5-6-8-19(12)16-13(10)11(2)14(17(20)22-3)15(16)18(21)23-4/h5-9H,1-4H3 |
InChI-Schlüssel |
SQDDRYSFAXVCTQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C(=C2N3C=CC=CC3=C1)C(=O)OC)C(=O)OC)C |
Kanonische SMILES |
CC1=C2C(=C(C(=C2N3C=CC=CC3=C1)C(=O)OC)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



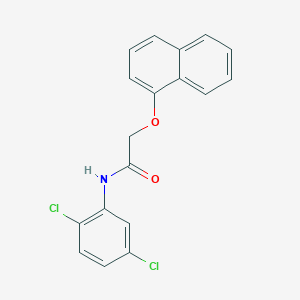
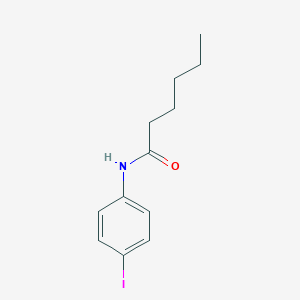
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
